molecular formula C13H17Cl2NO2S B14511763 S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate CAS No. 62805-33-8

S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate

Cat. No.: B14511763
CAS No.: 62805-33-8
M. Wt: 322.2 g/mol
InChI Key: FVNLJJXELZGNMC-UHFFFAOYSA-N
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Description

S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and a thioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to introduce the thioate and pentyl groups. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate has several scientific research applications:

Mechanism of Action

The mechanism by which S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62805-33-8

Molecular Formula

C13H17Cl2NO2S

Molecular Weight

322.2 g/mol

IUPAC Name

S-pentyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate

InChI

InChI=1S/C13H17Cl2NO2S/c1-3-4-5-8-19-13(17)9(2)18-10-6-7-11(14)16-12(10)15/h6-7,9H,3-5,8H2,1-2H3

InChI Key

FVNLJJXELZGNMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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